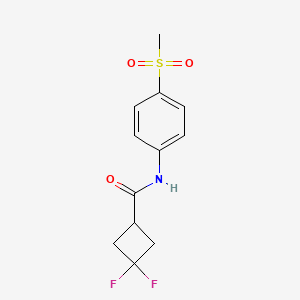

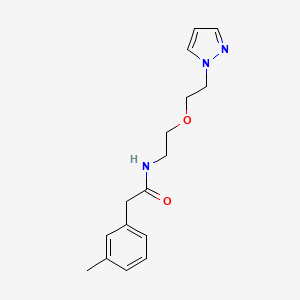

![molecular formula C18H11F2N3O2S2 B2709888 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-75-7](/img/structure/B2709888.png)

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of this compound involves a 2-pyridyl thiazolo[5,4-b]pyridine scaffold . The structure fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis

The compound showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 163–165 °C . It was characterized by 1H NMR (400 MHz, DMSO-d6) and high-resolution mass spectrometry (HRMS) analysis .Applications De Recherche Scientifique

- Antioxidant Activity : Certain thiazolo[4,5-b]pyridines display potent antioxidant properties, which can help mitigate oxidative stress and protect cells from damage .

- Antimicrobial Properties : Novel derivatives have been identified as antimicrobial agents, potentially useful in combating bacterial and fungal infections .

- Herbicidal Effects : Thiazolo[4,5-b]pyridines have been explored for herbicidal applications, offering an alternative approach to weed control .

- Anti-inflammatory Activity : Some compounds exhibit anti-inflammatory effects, which could be relevant for managing inflammatory conditions .

- Antifungal Potential : Certain thiazolo[4,5-b]pyridines have demonstrated antifungal activity, suggesting their use in treating fungal infections .

- Antitumor Properties : Promising antitumor agents within this class have been investigated, potentially contributing to cancer therapy .

- Histamine H3 Receptor Antagonism : Thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists, which may have implications in neurological disorders and allergies .

Synthetic Approaches

The synthesis of thiazolo[4,5-b]pyridines involves thiazole annulation to a pyridine ring. Researchers have explored various synthetic techniques to construct the bicyclic scaffold. These approaches often start from pyridine derivatives and proceed with thiazole heterocycle annulation .

Mécanisme D'action

Target of Action

The primary target of the compound 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the enzyme phosphoinositide 3-kinase (PI3K) . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in the development of therapeutic drugs .

Mode of Action

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by inhibiting its activity. The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . This inhibition is attributed to the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton. This proton is able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

The inhibition of PI3K by 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of 2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide’s action primarily involve the inhibition of PI3K and the subsequent disruption of the PI3K/AKT/mTOR pathway. This disruption can lead to reduced cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propriétés

IUPAC Name |

2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S2/c19-12-6-7-16(14(20)10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRUBTGGYAKSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)

![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)

![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)

![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)